N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide is a chemical compound with a molecular formula of C14H16N4O2 and a molecular weight of 272.308. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18-12(19)7-8-6-9(2-3-10(8)17-18)15-13(20)11-4-5-14-16-11/h4-5,7,9H,2-3,6H2,1H3,(H,14,16)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMVPYWXTDJRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsDetailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in publicly accessible sources. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrazole and carboxamide groups, along with the cinnolinone core, contributes to its potential as a versatile compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
